molecular formula C17H15ClN2O6 B5029354 3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid

3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid

Cat. No.: B5029354
M. Wt: 378.8 g/mol
InChI Key: XWRVZLCTTNWZLZ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound features a chlorophenyl group, a nitrophenoxy group, and an acetylamino group attached to a propanoic acid backbone

Properties

IUPAC Name

3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O6/c18-12-3-1-11(2-4-12)9-15(17(22)23)19-16(21)10-26-14-7-5-13(6-8-14)20(24)25/h1-8,15H,9-10H2,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRVZLCTTNWZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Nitration: Introduction of the nitro group to the phenol ring.

    Acylation: Formation of the acetylamino group through acylation reactions.

    Coupling: Coupling of the chlorophenyl group with the nitrophenoxyacetyl intermediate.

    Final Assembly: Formation of the propanoic acid backbone through appropriate reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen substitution reactions on the chlorophenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents like chlorine or bromine.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate biological pathways.

    Pathways: Involvement in signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]butanoic acid
  • 3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]pentanoic acid

Uniqueness

3-(4-chlorophenyl)-2-[[2-(4-nitrophenoxy)acetyl]amino]propanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

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